Product packaging for 1-benzyl-2-phenyl-1H-indazol-3(2H)-one(Cat. No.:)

1-benzyl-2-phenyl-1H-indazol-3(2H)-one

Cat. No.: B12224991
M. Wt: 300.4 g/mol
InChI Key: WISZIYPRRZFMBI-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenyl-1H-indazol-3(2H)-one (CAS 1182783-55-6) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the preparation of N(2)-aryl-substituted indazol-3(2H)-one derivatives via copper-catalyzed Chan–Evans–Lam (CEL) cross-coupling . These derivatives are of significant interest for their notable anti-inflammatory properties, demonstrating significant effects with negligible cell toxicity in biological assessments such as the Griess assay on murine macrophage RAW264.7 cells . The indazole core is a privileged structure in pharmacology, found in various therapeutic agents, and research into novel indazole derivatives is a growing field for developing treatments for chronic inflammation, cancer, and other diseases . With a molecular formula of C20H16N2O and a molecular weight of 300.35 g/mol , this product is supplied for research applications only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O B12224991 1-benzyl-2-phenyl-1H-indazol-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-benzyl-2-phenylindazol-3-one

InChI

InChI=1S/C20H16N2O/c23-20-18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

WISZIYPRRZFMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 2 Phenyl 1h Indazol 3 2h One

The synthesis of 1-benzyl-2-phenyl-1H-indazol-3(2H)-one can be approached through the construction of the indazolone core followed by substitution. A primary route involves the initial synthesis of the precursor 2-phenyl-1H-indazol-3(2H)-one, which is then subsequently N-alkylated with a benzyl (B1604629) group.

A notable method for the synthesis of the 2-phenyl-1H-indazol-3(2H)-one precursor involves the ortho-palladation of azobenzene (B91143). In this process, azobenzene is reacted with palladium(II) chloride to form an ortho-palladated complex. thieme-connect.de This complex can then undergo carbonylation with carbon monoxide under high pressure and temperature to yield 2-phenyl-1H-indazol-3(2H)-one. thieme-connect.de

Once the 2-phenyl-1H-indazol-3(2H)-one precursor is obtained, the final step is the introduction of the benzyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. The indazolone is treated with a suitable base to form the indazolide anion, which then reacts with a benzyl halide (e.g., benzyl bromide) to furnish the desired this compound. The choice of base and solvent is critical for controlling the regioselectivity of this step, a topic explored in detail in the following section.

An alternative, though less direct, route mentioned in the literature is the synthesis of the tautomeric form, 1-benzyl-1H-indazol-3-ol. This compound has been synthesized from the reaction of 1-benzyl-1-phenylhydrazine (B1581896) with urea, albeit in low yields. thieme-connect.de This product exists in tautomeric equilibrium with this compound.

Table 1: Synthetic Approaches to the this compound Scaffold

Step Reactants Reagents/Conditions Product
Precursor Synthesis Azobenzene 1. Palladium(II) chloride 2. Carbon monoxide (150 atm), 100 °C 2-phenyl-1H-indazol-3(2H)-one
N-Alkylation 2-phenyl-1H-indazol-3(2H)-one, Benzyl bromide Base (e.g., NaH), Solvent (e.g., THF) This compound

| Alternative Route (Tautomer) | 1-Benzyl-1-phenylhydrazine, Urea | Heat | 1-benzyl-1H-indazol-3-ol |

Regioselectivity Considerations in the Synthesis of 1 Benzyl 2 Phenyl 1h Indazol 3 2h One

A significant challenge in the synthesis of N-substituted indazoles, including 1-benzyl-2-phenyl-1H-indazol-3(2H)-one, is controlling the regioselectivity of the N-alkylation step. The indazolide anion is ambidentate, meaning that alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.gov Achieving high selectivity for the desired N-1 substituted product is a key consideration for efficient synthesis. nih.govd-nb.info

The regiochemical outcome of the N-alkylation of the 2-phenyl-1H-indazol-3(2H)-one precursor is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org

Influence of Reaction Conditions:

Base and Solvent System: Research on the N-alkylation of various indazole scaffolds has shown that the combination of sodium hydride (NaH) as the base and tetrahydrofuran (B95107) (THF) as the solvent often provides a high degree of N-1 regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org This preference is attributed to the coordination of the sodium cation with the N-2 nitrogen and a nearby atom (in this case, the oxygen of the carbonyl group), sterically hindering the approach of the electrophile to the N-2 position. nih.gov In contrast, using different solvent systems, such as dimethylformamide (DMF), can sometimes lead to mixtures of N-1 and N-2 alkylated products, potentially through a thermodynamic equilibration process that favors the N-1 isomer. nih.govbeilstein-journals.org

Thermodynamic vs. Kinetic Control: The N-alkylation of indazoles can be governed by either kinetic or thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Certain reaction conditions can allow for an equilibration process that favors the formation of the more stable N-1 substituted thermodynamic product. nih.govbeilstein-journals.org A recent study developed a thermodynamically driven N-1 selective indazole alkylation method that proved to be broad in scope and scalable. nih.gov

Electronic and Steric Effects: The electronic properties of substituents on the indazole ring can significantly impact the N-1/N-2 ratio. Electron-withdrawing groups at certain positions can favor N-2 alkylation. For instance, studies have shown that indazoles with a nitro or ester group at the C-7 position exhibit excellent N-2 regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org In the case of 2-phenyl-1H-indazol-3(2H)-one, the presence of the phenyl group at the N-2 position already blocks that site, directing the benzylation to the N-1 position. However, in the synthesis starting from a generic 1H-indazol-3-one, the competition between N-1 and N-2 alkylation would be a primary concern.

The table below summarizes findings from studies on the regioselective N-alkylation of related indazole systems, which provide insight into the principles governing the synthesis of this compound.

Table 2: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

Indazole Substrate Alkylating Agent Base/Solvent N-1:N-2 Ratio Reference(s)
3-Carboxymethyl-1H-indazole n-Pentyl bromide NaH / THF >99% N-1 nih.govbeilstein-journals.org
3-tert-Butyl-1H-indazole n-Pentyl bromide NaH / THF >99% N-1 nih.govbeilstein-journals.org
7-Nitro-1H-indazole n-Pentyl bromide NaH / THF 4:96 nih.govbeilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Various alcohols Cs₂CO₃ / Dioxane Highly N-1 selective nih.gov

Biological Activities and Mechanistic Insights of 1 Benzyl 2 Phenyl 1h Indazol 3 2h One and Analogs

Anti-inflammatory Actions and Associated Mechanisms

The anti-inflammatory potential of the indazole core is well-established, with compounds like Benzydamine, a 1-benzyl-1H-indazole derivative, used clinically as a non-steroidal anti-inflammatory drug (NSAID). nih.govbiosynth.com Research into analogs of 1-benzyl-2-phenyl-1H-indazol-3(2H)-one has further explored these properties, investigating their interactions with key inflammatory pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923). nih.govnih.gov The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies. nih.gov

While the indazole class is known for producing anti-inflammatory agents, specific cyclooxygenase inhibition data for this compound is not extensively detailed in the available research. However, studies on related heterocyclic compounds, such as cyclic imides, are often evaluated for their COX-1 and COX-2 inhibitory activity to determine their potency and therapeutic index. nih.gov The selectivity for COX-2 over COX-1 is a critical parameter in the design of modern NSAIDs to minimize gastrointestinal side effects. nih.gov

Beyond direct COX inhibition, the anti-inflammatory effects of indazole analogs can be attributed to their modulation of other critical inflammatory mediators.

In a study involving the synthesis of N(2)-arylindazol-3(2H)-ones, including this compound, the anti-inflammatory effects were assessed using the Griess assay. nih.gov This assay measures the production of nitric oxide (NO), a key signaling molecule in inflammation. The results indicated that some synthesized compounds exhibited significant anti-inflammatory effects with minimal cellular toxicity. nih.gov

Furthermore, research on structurally related 1-benzylindoles has identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is responsible for releasing arachidonic acid from cell membranes, a step that occurs upstream of the COX pathway. nih.gov By inhibiting cPLA2α, these compounds can effectively reduce the substrate available for the production of prostaglandins and other pro-inflammatory lipid mediators, representing an alternative mechanism for controlling inflammation. nih.gov The 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride, known as Benzydamine, has also demonstrated anti-inflammatory properties. biosynth.com

Antiproliferative and Anticancer Potentials

Indazole derivatives have attracted significant attention for their antiproliferative and anticancer activities, targeting various hallmarks of cancer, including uncontrolled cell proliferation, resistance to apoptosis, and angiogenesis. nih.govchemimpex.com

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common driver of cancer. Indazole analogs have been developed as potent inhibitors of several key oncogenic kinases.

Bcr-Abl Inhibition: A series of novel inhibitors based on a 6-phenyl-1H-indazol-3-amine scaffold demonstrated potent activity against the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML). nih.gov Notably, these compounds were effective against both the wild-type (WT) Bcr-Abl kinase and the T315I mutant, which confers resistance to many standard therapies. Compound Y9, in particular, showed significant inhibitory potency. nih.gov

Table 1: Bcr-Abl Kinase and Cell Proliferation Inhibition by Compound Y9

Target Assay Type IC₅₀ (µM)
Bcr-AblWT Kinase Assay 0.043
Bcr-AblT315I Kinase Assay 0.17
K562 cells Antiproliferative 1.65
K562R cells (resistant) Antiproliferative 5.42

Data sourced from a study on novel Bcr-Abl inhibitors with a phenyl-1H-indazol-3-amine moiety. nih.gov

PKC-zeta and CDK-2 Inhibition: Analogs such as 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles have been optimized as potent and selective inhibitors of protein kinase C-zeta (PKC-zeta), a potential target for immune and inflammatory diseases. nih.gov During their development, these compounds also showed initial high crossover inhibitory activity against cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov

VEGF Pathway Inhibition: The analog YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] was found to inhibit functions induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov It effectively blocked VEGF-induced phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK) and Akt, key downstream effectors in the VEGFR-2 signaling cascade that drives angiogenesis. nih.gov

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of chemotherapy. Research on 1H-indazole-3-amine derivatives has shown that these compounds can trigger this process effectively. One promising compound, designated 6o, was confirmed to affect apoptosis in a concentration-dependent manner, possibly through the inhibition of Bcl2 family anti-apoptotic proteins and modulation of the p53/MDM2 pathway. nih.gov

In addition to inducing apoptosis, indazole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle and preventing metastasis.

The process of angiogenesis—the formation of new blood vessels—is critical for tumor growth and metastasis. The indazole analog YC-1 has demonstrated significant anti-angiogenic properties. nih.gov In in-vitro assays, YC-1 inhibited the proliferation, migration, and tube formation of human umbilical vascular endothelial cells that were stimulated by the angiogenic factors VEGF and bFGF. nih.gov These findings suggest that such compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and potential to spread. nih.gov

Antimicrobial Properties

The indazolone scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating a range of antimicrobial activities. These properties are of significant interest in the ongoing search for new therapeutic agents to combat infectious diseases.

Derivatives of the indazole core structure have been evaluated for their efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. For instance, a series of novel indazole derivatives showed that compounds 2 and 3 possessed some antibacterial activity, particularly against strains of Enterococcus faecalis. nih.gov Another derivative, compound 5 , exhibited a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the range of 64 to 128 µg/mL. nih.gov

Further studies on indazole analogs have highlighted their potential. A sequence of N-methyl-3-aryl indazoles was found to be dominant against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov The versatility of the indazole scaffold allows for the synthesis of numerous derivatives, some of which have shown good to moderate antimicrobial activity. ijprs.com For example, certain indazole derivatives have been synthesized and tested against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The following table summarizes the antibacterial activity of selected indazole derivatives.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

Compound Target Organism(s) Activity/MIC
Indazole Derivative 2 Enterococcus faecalis Moderate antibacterial activity
Indazole Derivative 3 Enterococcus faecalis Moderate antibacterial activity
Indazole Derivative 5 Staphylococcus aureus, Staphylococcus epidermidis MIC: 64-128 µg/mL

The antifungal potential of indazole derivatives has also been explored. An in-vitro antimicrobial study of certain indazole derivatives revealed that a sequence of N-methyl-3-aryl indazoles was effective against the fungal strain Candida albicans. nih.gov Additionally, some synthesized indazolone derivatives were screened for their antifungal activity against Aspergillus niger, with some showing good to moderate activity. ijprs.com

In the realm of antiviral research, analogs of the indazole structure have shown promise. Specifically, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed and identified as novel agents against the Hepatitis C virus (HCV). nih.gov Two potent antiviral analogues, 5n and 5t , demonstrated significant potency and selectivity, making them strong candidates for further development as antiviral agents. nih.gov

The table below outlines the antifungal and antiviral activities of specific indazole analogs.

Table 2: Antifungal and Antiviral Activity of Indazole Analogs

Compound Activity Type Target Organism(s) Key Findings
N-methyl-3-aryl indazoles Antifungal Candida albicans Dominant activity
Indazolone derivatives Antifungal Aspergillus niger Good to moderate activity
Analogue 5n Antiviral Hepatitis C Virus (HCV) IC50 = 0.013 µM, EC50 = 0.018 µM

The indazole scaffold has been identified as a valuable framework in the development of antiprotozoal agents. A series of 22 indazole derivatives were synthesized and evaluated for their activity against several protozoan parasites. nih.gov The biological assays revealed that these compounds possess strong antiprotozoal activity. nih.govnih.gov

Specifically, the antiprotozoal activity of indazole derivatives has been reported against Entamoeba histolytica, the causative agent of amebiasis, and against Giardia intestinalis and Trichomonas vaginalis. nih.gov The research indicated that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring of the 2-phenyl-2H-indazole scaffold, favor antiprotozoal activity against these three protozoa. nih.govnih.gov

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

Target Protozoa Key Findings
Entamoeba histolytica Indazole derivatives show activity.
Giardia intestinalis Indazole derivatives show activity.

Modulation of Other Biological Targets and Pathways

Beyond their antimicrobial properties, indazole-containing compounds have been investigated for their ability to modulate various enzymes and interact with cellular receptors, indicating a broad potential for therapeutic applications.

The indazole structure has been shown to be a key component in the design of various enzyme inhibitors. For example, a series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles were optimized to create potent and selective inhibitors of protein kinase C-zeta (PKC-zeta), a potential target for immune and inflammatory diseases. nih.gov

Furthermore, theoretical investigations have been conducted on arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, a key receptor in angiogenesis and a target for anticancer agents. nih.gov These studies analyzed the interactions of several dimeric indazoles with the amino acids in the VEGFR2 binding pocket. nih.gov

The indazole moiety is a recognized scaffold in the development of compounds that interact with various biological receptors. For instance, the antiemetic drug granisetron, which contains an indazole ring, is known for its interaction with the 5-HT3 receptor. While the provided outline specifies other receptors, this serves as a prominent example of an indazole-based compound targeting a key receptor.

Theoretical studies have also shed light on the potential receptor interactions of indazole derivatives. The analysis of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase involved studying their interactions with specific amino acids within the receptor's binding pocket, such as Cys868, Glu885, and Cys919. nih.gov

Metabolic Regulation and Related Activities (e.g., antihyperglycemic, anti-obesity)

While the direct metabolic regulatory activities of this compound are not extensively documented in publicly available research, studies on analogous indazole structures have revealed potential antihyperglycemic effects. The exploration of indazole derivatives in the context of metabolic disorders is an emerging area of medicinal chemistry.

Antihyperglycemic Activity of Indazole Analogs

Recent research has focused on the synthesis and evaluation of novel indazole derivatives for their potential to manage high blood glucose levels. One notable study investigated a series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. nih.govbohrium.comresearchgate.net The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus.

In this study, several synthesized compounds demonstrated potent dual inhibition of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov A number of the 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives (1-15) were found to be effective inhibitors of α-glucosidase. nih.gov

Particularly, compound 4 from the series showed the most significant activity, with an IC₅₀ value of 1.38 ± 0.46 µM for α-glucosidase inhibition, which is more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 5.97 ± 0.35 µM). nih.gov Other derivatives, including compounds 1 , 2 , 6 , and 9 , also exhibited promising inhibitory profiles against α-glucosidase. nih.govresearchgate.net

The structure-activity relationship (SAR) analysis from this research highlighted that the type and placement of substituents on the phenyl ring of the thiadiazole moiety significantly influence the inhibitory potential of these compounds. nih.gov

The following table summarizes the α-glucosidase inhibitory activity of selected 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives:

Compoundα-Glucosidase IC₅₀ (µM)
1Data not specified in abstract
2Data not specified in abstract
41.38 ± 0.46
6Data not specified in abstract
9Data not specified in abstract
Acarbose (Standard)5.97 ± 0.35

These findings suggest that the indazole scaffold, when appropriately functionalized, can serve as a promising template for the design of novel and potent antihyperglycemic agents.

Anti-Obesity Activity

Currently, there is a lack of specific research in the public domain investigating the anti-obesity activities of this compound or its close analogs. While the broader class of indazole derivatives has been explored for a wide range of biological effects, their potential role in combating obesity remains an area with limited investigation.

Computational and Theoretical Chemistry Studies on 1 Benzyl 2 Phenyl 1h Indazol 3 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

There are no specific molecular docking studies for 1-benzyl-2-phenyl-1H-indazol-3(2H)-one found in the reviewed scientific literature. This type of analysis, which predicts the preferred orientation of a molecule when bound to a target protein, has not been reported for this compound.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

No published research could be located that describes molecular dynamics simulations of this compound. These simulations are used to understand the movement and conformational changes of a molecule over time, which is crucial for assessing its stability in a biological system.

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Specific Density Functional Theory (DFT) calculations for this compound are not available in the public domain. DFT is a computational method used to investigate the electronic structure of molecules, and from these calculations, various quantum chemical descriptors can be derived to predict reactivity and other properties. However, such data has not been published for this compound.

Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

An analysis of the electronic structure of this compound, including its Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), has not been reported in the available scientific literature. These analyses provide insight into the regions of a molecule that are likely to be involved in chemical reactions.

Computational Analysis of Molecular Properties and Interactions

A comprehensive computational analysis of the molecular properties and intermolecular interactions of this compound is not documented in published research.

Medicinal Chemistry and Drug Discovery Perspectives of 1 Benzyl 2 Phenyl 1h Indazol 3 2h One

Design Principles for Indazolone-Based Therapeutics

The design of therapeutic agents based on the indazolone scaffold is a highly structured process guided by principles of molecular recognition and structure-activity relationships (SAR). researchgate.netnih.gov The primary goal is to create molecules that are complementary in shape and charge to a specific biological target, thereby maximizing potency and minimizing off-target effects. nih.gov For indazolone derivatives, a prevalent strategy involves targeting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

Structure-guided drug design is a fundamental principle in this field. nih.gov By understanding the three-dimensional structure of the target protein, often through X-ray crystallography, chemists can rationally design indazolone derivatives that fit precisely into the binding pocket. nih.gov The indazole nucleus itself often serves as a "hinge-binder," forming critical hydrogen bonds with backbone residues of the kinase hinge region, a common anchoring point for kinase inhibitors. acs.orgtandfonline.com

The substituents on the indazolone core, such as the N1-benzyl and N2-phenyl groups in the title compound, are crucial for modulating activity and selectivity. SAR studies systematically explore how different functional groups at various positions on the indazole ring affect biological activity. nih.govmdpi.com For example, research has shown that the addition of a methyl group to the phenyl ring of an indazole derivative can significantly increase its inhibitory activity. nih.gov Similarly, substitutions at other positions with groups like methoxy (B1213986) or halogens can be critical for achieving high potency. nih.gov The strategic placement of these groups aims to forge additional interactions—such as hydrophobic or hydrogen-bonding interactions—with the target protein, thereby enhancing binding affinity and efficacy. nih.govtandfonline.com

Scaffold Hopping and Bioisosteric Replacements in Indazolone Derivatives

In the quest for novel drug candidates with improved properties, medicinal chemists frequently employ strategies like scaffold hopping and bioisosteric replacement to modify existing molecular frameworks. patsnap.com These techniques are particularly relevant to the versatile indazole system.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active compound with a different, structurally distinct core, while aiming to retain or improve its biological activity. patsnap.comnih.gov A prominent example is the successful "hop" from an indole-2-carboxylic acid scaffold to an indazole framework. nih.govresearchgate.net Researchers used this approach to transform inhibitors that were selective for one anti-apoptotic protein (MCL-1) into dual inhibitors of both MCL-1 and BCL-2, a significant finding for cancer therapy. nih.govrsc.org The indazole scaffold was chosen because it could preserve the critical spatial relationship of key binding groups, demonstrating its utility as an effective alternative chemotype. nih.gov This principle allows for the generation of new chemical entities that may possess superior pharmacological profiles or circumvent existing patents.

Bioisosteric Replacements: Bioisosterism is a more nuanced strategy where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, with the goal of enhancing a desirable property without significantly altering the fundamental biological activity. patsnap.com The indazole nucleus is a well-established bioisostere for other chemical moieties, most notably the catechol and phenol (B47542) groups. google.comnih.gov

The replacement of a catechol moiety with an indazole ring has been shown to retain or even improve the pharmacological properties of compounds targeting phosphodiesterase-4 (PDE4) or calcium channels. google.comwipo.int Similarly, substituting a phenol group—which is often prone to rapid metabolic degradation through glucuronidation—with an indazole has been shown to create potent drug candidates with retained biological activity but improved metabolic stability. nih.govacs.org This demonstrates that the indazole ring can effectively mimic the hydrogen bonding and aromatic interactions of a phenol while offering a more robust metabolic profile. acs.org

Lead Optimization Strategies for Enhanced Potency and Selectivity

Once a promising "lead" compound, such as an indazolone derivative, is identified, it undergoes a rigorous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to enhance its drug-like properties, primarily its potency against the intended target and its selectivity over other related targets to minimize side effects. patsnap.comdanaher.com

A core strategy involves the direct chemical modification of the lead compound's structure. danaher.com This can include altering functional groups, adjusting ring systems, or making isosteric replacements. danaher.com Structure-activity relationship (SAR) data guides these modifications. For instance, in one series of indazole-based kinase inhibitors, replacing a methylsulfonamide group with an ethylsulfonamide led to a measurable increase in potency. nih.gov Further optimization revealed that adding small lipophilic groups or halogens at specific positions on the indazole ring could further enhance cellular potency. nih.gov

Another key optimization tactic is the introduction of specific chemical features to improve properties beyond simple potency. For example, incorporating fluorine substituents into an indazole scaffold has been used to significantly boost both enzymatic and antiproliferative activities. mdpi.com The strategic placement of substituents can also influence selectivity. By comparing crystal structures of inhibitors bound to their targets, chemists can understand how different "warheads" or hinge-binding elements dictate potency and selectivity. nih.gov Studies have shown that while an indazole warhead can impart greater potency compared to a benzodioxole, it may also alter the conformation of the kinase domain in a way that reduces selectivity, a trade-off that must be carefully managed during optimization. nih.gov

The following table illustrates how systematic modifications to indazole derivatives can impact their inhibitory potency, a key aspect of lead optimization.

Compound SeriesBase StructureModificationResulting Potency (IC₅₀)Reference
GSK-3 Inhibitors1H-indazole-3-carboxamideAddition of methyl group on indazole phenyl ring4.7-fold increase in activity (3.0 µM to 0.64 µM) nih.gov
GSK-3 Inhibitors1H-indazole-3-carboxamide with methyl at 5-positionReplacement of methyl with methoxy groupPotency increased from >10 µM to 0.35 µM nih.gov
FGFR Inhibitors1H-indazol-3-amineAddition of 2,6-difluoro-3-methoxyphenyl groupPotent inhibition (FGFR1: <4.1 nM, FGFR2: 2.0 nM) mdpi.com
EGFR Inhibitors1H-indazole derivativeStructure-guided optimizationStrong potency against mutant EGFR (IC₅₀ = 5.3 nM) nih.gov

Future Directions in Indazolone Drug Development

The field of indazolone-based drug development continues to evolve, with several promising future directions aimed at addressing current medical challenges. rsc.org The inherent versatility and favorable drug-like properties of the indazole scaffold ensure its continued relevance in medicinal chemistry. researchgate.netnih.gov

A major area of future research is the development of covalent indazole inhibitors. rsc.org These compounds are designed to form a permanent covalent bond with their target protein, often a cysteine residue near the active site. acs.org This approach can lead to prolonged duration of action and high potency. It is particularly promising for overcoming acquired drug resistance, a significant clinical problem where mutations in a target protein, such as the EGFR kinase in cancer, prevent standard inhibitors from binding effectively. acs.orgnih.gov Researchers are actively designing indazole derivatives with reactive groups like acrylamides that can selectively target and inhibit these resistant mutants. acs.orgnih.gov

Expanding the therapeutic applications of indazoles beyond their well-established role in oncology is another key direction. While many indazole-based drugs like Axitinib and Niraparib are anticancer agents, the scaffold has shown potential in treating a wide range of other conditions, including cardiovascular diseases, inflammation, and neurological disorders. nih.govnih.govnih.gov Future work will likely focus on exploring these untapped therapeutic areas.

Finally, the integration of advanced structural biology and computational methods will continue to drive the design of next-generation indazolone therapeutics. nih.gov Obtaining high-resolution crystal structures of indazole derivatives in complex with their biological targets provides invaluable, atom-level insights that guide more precise and rational drug design. nih.gov This structure-based approach, combined with the development of novel synthetic methodologies, will enable the creation of highly selective and potent indazolone-based medicines for various diseases. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-benzyl-2-phenyl-1H-indazol-3(2H)-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, describes the synthesis of structurally related 1,2-benzisothiazol-3(2H)-one derivatives via nucleophilic substitution and cyclization steps, achieving yields of 69–77% through controlled reaction times and temperature . Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., reports δ 7.40–8.12 ppm for aromatic protons in benzisothiazolone derivatives) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ peaks with <0.0012 Da error, as in ) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH groups.

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling be integrated to resolve structural ambiguities in indazole derivatives?

  • Methodological Answer :

  • Crystallographic refinement : Use SHELXL ( ) for small-molecule refinement, leveraging high-resolution data to resolve disorder or torsional ambiguities .
  • Molecular docking : Tools like MOE ( ) can predict binding modes in enzyme-inhibitor complexes, aligning with crystallographic data (e.g., protease inhibitors in ) .
  • ORTEP-3 ( ) : Generates thermal ellipsoid plots to visualize atomic displacement and validate hydrogen-bonding networks .

Q. What strategies are effective in analyzing contradictory bioactivity data between in vitro enzyme inhibition assays and cellular efficacy studies for this compound?

  • Methodological Answer :

  • Data triangulation : Combine enzyme kinetics (IC₅₀), cellular permeability assays (e.g., PAMPA), and cytotoxicity data to identify off-target effects ( ) .
  • Iterative SAR analysis : Modify substituents (e.g., benzyl vs. thienyl groups) to balance potency and membrane permeability ( ) .
  • Statistical validation : Use Bland-Altman plots or Cohen’s κ to assess inter-assay variability () .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for indazole-based protease inhibitors?

  • Methodological Answer :

  • Scaffold diversification : Introduce substituents at N1 (benzyl) and C3 (keto group) to probe steric and electronic effects ( ) .
  • Enzyme kinetics : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots (e.g., reports competitive inhibition with IC₅₀ = 3.75 µM) .
  • Resistance profiling : Test against mutant proteases (e.g., NDM-1 variants in ) to assess clinical relevance .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR data between synthesized batches of this compound?

  • Methodological Answer :

  • Batch-to-batch analysis : Compare integration ratios of aromatic protons (e.g., 4H vs. 5H in ) to detect impurities .
  • 2D NMR (COSY, HSQC) : Resolve signal overlap in crowded regions (e.g., δ 7.40–8.12 ppm) .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify purity and identify tautomeric forms.

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